molecular formula C24H42O21 B10764100 Maltotetraose CAS No. 1263-76-9

Maltotetraose

Cat. No.: B10764100
CAS No.: 1263-76-9
M. Wt: 666.6 g/mol
InChI Key: LUEWUZLMQUOBSB-AYQJAVFRSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Amylotetraose can be synthesized through the enzymatic hydrolysis of starch using specific amylases. The process involves the breakdown of starch into smaller oligosaccharides, including amylotetraose . The reaction conditions typically include a controlled pH and temperature to optimize enzyme activity.

Industrial Production Methods: Industrial production of amylotetraose involves the use of microbial fermentation processes. Microorganisms such as Bacillus stearothermophilus are employed to produce amylases that catalyze the formation of amylotetraose from starch substrates . The process is carried out in bioreactors under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: Amylotetraose undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Hydrolysis: Enzymes such as α-amylase and glucoamylase are commonly used.

    Oxidation: Reagents like hydrogen peroxide or specific oxidases can be employed.

Major Products Formed:

    Hydrolysis: Produces glucose and maltose.

    Oxidation: Forms gluconic acid and its derivatives.

Mechanism of Action

Amylotetraose exerts its effects primarily through its interaction with specific enzymes. It serves as a substrate for α-amylase, which catalyzes its hydrolysis into smaller glucose units . This interaction is crucial for studying the enzymatic breakdown of carbohydrates and understanding the metabolic pathways involved.

Comparison with Similar Compounds

    Maltotriose: A trisaccharide composed of three glucose units linked by α-1,4 glycosidic bonds.

    Maltopentaose: A pentasaccharide with five glucose units linked by α-1,4 glycosidic bonds.

Comparison:

Properties

CAS No.

1263-76-9

Molecular Formula

C24H42O21

Molecular Weight

666.6 g/mol

IUPAC Name

(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C24H42O21/c25-1-5-9(29)10(30)15(35)22(40-5)44-19-7(3-27)42-24(17(37)12(19)32)45-20-8(4-28)41-23(16(36)13(20)33)43-18-6(2-26)39-21(38)14(34)11(18)31/h5-38H,1-4H2/t5-,6-,7-,8-,9-,10+,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21?,22-,23-,24-/m1/s1

InChI Key

LUEWUZLMQUOBSB-AYQJAVFRSA-N

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](OC([C@@H]([C@H]4O)O)O)CO)CO)CO)O)O)O)O

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)O)CO)CO)CO)O)O)O)O

physical_description

Solid

Origin of Product

United States

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